![molecular formula C27H22N4O6S B2498976 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034400-29-6](/img/structure/B2498976.png)
3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound is an azolidine derivative with a complex structure.
- It contains a benzo[d][1,3]dioxole ring, a quinazolinone core, and a thioether group.
- The presence of heterocyclic rings suggests potential biological activity.
Synthesis Analysis
- The synthesis of this compound involves several steps, including cyclization reactions and thioether formation.
- Detailed synthetic procedures can be found in relevant research papers.
Molecular Structure Analysis
- The compound’s crystal structure reveals the arrangement of atoms and bonds.
- The naphthalene moiety and the 1,2-methylenedioxybenzene group are not coplanar.
- Further analysis can provide insights into its stability and reactivity.
Chemical Reactions Analysis
- Investigating its reactivity with various functional groups can reveal potential applications.
- Additional studies are needed to explore its chemical behavior.
Physical And Chemical Properties Analysis
- Determining its solubility, melting point, and stability is crucial.
- Spectroscopic techniques can provide information on its electronic structure.
Scientific Research Applications
Synthesis and Antitumor Activity
Quinazolinone derivatives have been synthesized and evaluated for their antitumor activities. A study by Al-Suwaidan et al. (2016) focused on the synthesis of 3-benzyl-substituted-4(3H)-quinazolinones, demonstrating significant broad-spectrum antitumor activity. These compounds showed potency against CNS, renal, and breast cancer cell lines, with molecular docking studies indicating their potential mechanism of action through inhibition of key kinases like EGFR-TK and B-RAF kinase (Al-Suwaidan et al., 2016).
Antimicrobial Activity
The antibacterial and antifungal activities of novel quinazolinone derivatives have been extensively studied. For instance, Mohamed et al. (2010) reported on the synthesis of 6,8-dibromo-4(3H)quinazolinone derivatives showing potent in vitro antimicrobial activity. These compounds exhibited significant inhibitory effects against various Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus flavus (Mohamed et al., 2010).
Analgesic and Anti-inflammatory Properties
New 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring have been synthesized and tested for their analgesic and anti-inflammatory activities. Dewangan et al. (2016) found that certain derivatives displayed potent activities in animal models, indicating their potential for developing new pain and inflammation treatments (Dewangan et al., 2016).
Antiviral and Antimicrobial Evaluation
Quinazolinone peptide derivatives have been synthesized and evaluated for their antimicrobial potential, demonstrating moderate to significant activity against both Gram-positive and Gram-negative bacteria. These findings suggest the utility of quinazolinone derivatives in developing novel antimicrobial agents (Kapoor et al., 2017).
Diuretic Agents
Research has also explored the diuretic activity of quinazolin-4(3H)-one derivatives, revealing the potential of these compounds as diuretic agents. This suggests their applicability in treating conditions associated with fluid retention (Maarouf et al., 2004).
Safety And Hazards
- Toxicity, environmental impact, and potential hazards should be assessed.
- Consult relevant safety data sheets and literature for specific details.
Future Directions
- Investigate its potential as an antibacterial agent or other therapeutic applications.
- Explore modifications to enhance its properties.
properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-2-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O6S/c1-33-20-10-8-17(12-22(20)34-2)25-29-24(37-30-25)14-38-27-28-19-6-4-3-5-18(19)26(32)31(27)13-16-7-9-21-23(11-16)36-15-35-21/h3-12H,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHKRNORSCYONC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC6=C(C=C5)OCO6)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4-Bromo-3-ethoxyphenyl)sulfonyl]cyclohexylethylamine](/img/structure/B2498894.png)
![N-(4-(dimethylamino)phenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2498895.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2498896.png)
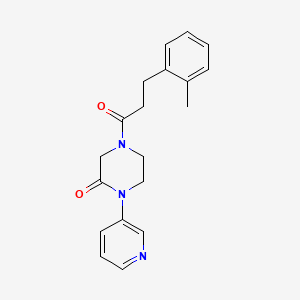
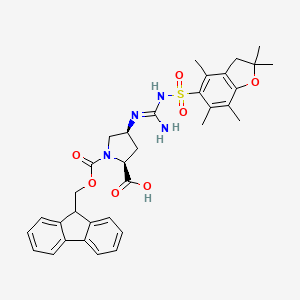
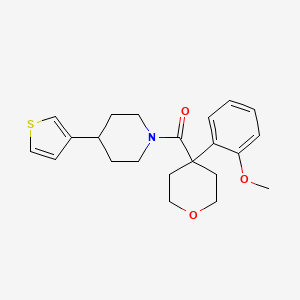
![2-hydroxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B2498906.png)
![(5aS,10bR)-2-(2,4,6-Trichlorophenyl)-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate](/img/structure/B2498910.png)
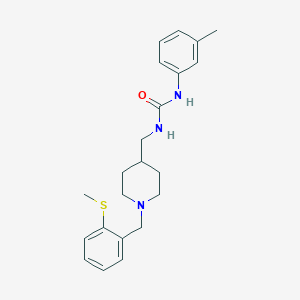
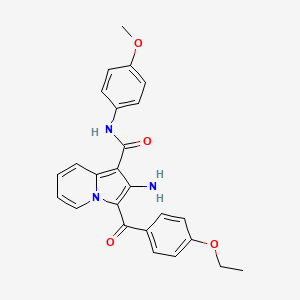
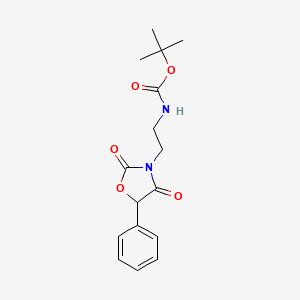
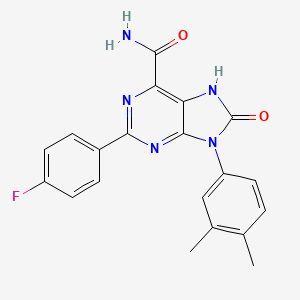
![2,4-dimethyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiazole-5-carboxamide](/img/structure/B2498915.png)
